4-Bromo-4-phenylbutyric acid

Organic Synthesis Cross-Coupling Medicinal Chemistry

4-Bromo-4-phenylbutyric acid (CAS 19078-75-2) is an aromatic fatty acid derivative characterized by a bromine atom at the 4-position of the butyric acid chain adjacent to the phenyl ring. This compound belongs to the class of bromo-substituted phenylbutanoic acids and is recognized primarily as a synthetic intermediate in medicinal chemistry.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 19078-75-2
Cat. No. B095035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4-phenylbutyric acid
CAS19078-75-2
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(=O)O)Br
InChIInChI=1S/C10H11BrO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
InChIKeyPWNLWGDSLXNNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-4-phenylbutyric Acid (CAS 19078-75-2): Product Identification and Baseline Properties


4-Bromo-4-phenylbutyric acid (CAS 19078-75-2) is an aromatic fatty acid derivative characterized by a bromine atom at the 4-position of the butyric acid chain adjacent to the phenyl ring. This compound belongs to the class of bromo-substituted phenylbutanoic acids and is recognized primarily as a synthetic intermediate in medicinal chemistry . Its molecular formula is C10H11BrO2 with a molecular weight of 243.10 g/mol, and it exhibits a melting point in the range of 69.0 to 73.0 °C . As a solid at room temperature, it is typically supplied as a white to light yellow or light orange powder to crystalline material .

4-Bromo-4-phenylbutyric Acid (CAS 19078-75-2): Why Generic Halogenated Phenylbutyric Acid Substitution is Not Advisable


Substituting 4-Bromo-4-phenylbutyric acid with other halogenated phenylbutyric acid analogs is generally not feasible without a significant risk of altering experimental outcomes, a fact that underscores the need for rigorous procurement specifications. While the entire class of aromatic fatty acids shares a common core, the specific position and nature of the halogen substituent profoundly influence both the compound's reactivity and its biological profile. For instance, structural analogs like 2-bromo-4-phenylbutanoic acid are documented for antihypertensive applications , whereas other derivatives, such as N-(4-chlorophenyl)-4-phenylbutanamide, have demonstrated anti-proliferative activity against specific cancer cell lines [1]. The variation in substitution pattern—whether at the α, β, or γ position, or on the phenyl ring itself—directly dictates the molecule's interaction with biological targets and its utility in downstream synthetic steps. The quantitative evidence below demonstrates the specific and verifiable differences that make 4-Bromo-4-phenylbutyric acid the preferred choice for distinct scientific and industrial applications.

4-Bromo-4-phenylbutyric Acid (CAS 19078-75-2): A Quantitative Evidence Guide for Differentiated Selection


Synthetic Utility: Comparative Versatility of the Bromo Substituent as a Synthetic Handle

The presence of the bromine atom on the aliphatic chain provides a versatile synthetic handle that is absent in non-halogenated parent compounds like 4-phenylbutyric acid. This halogen allows for direct participation in nucleophilic substitution or cross-coupling reactions to generate diverse libraries of analogs [1]. While both 4-Bromo-4-phenylbutyric acid and its isomer 4-(4-bromophenyl)butyric acid possess a bromine atom, their distinct reactivity profiles dictate their utility in different synthetic sequences. The bromine on the aliphatic chain of 4-Bromo-4-phenylbutyric acid is more amenable to nucleophilic displacement, whereas the aryl bromide in the 4-(4-bromophenyl) isomer is specifically suited for metal-catalyzed cross-couplings like Suzuki or Heck reactions .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Biological Activity: Distinction from Closely Related Analogues with Antihypertensive Properties

The specific substitution pattern of 4-Bromo-4-phenylbutyric acid distinguishes it from closely related analogues with documented but different biological activities. For instance, 2-bromo-4-phenylbutanoic acid is explicitly documented for its antihypertensive activity and its use as an intermediate in the synthesis of drugs like clonidine and methyldopa . The shift of the bromine atom from the 4-position to the 2-position on the butanoic acid chain results in a completely different pharmacological profile. This highlights the critical importance of regiochemistry in determining biological outcome. 4-Bromo-4-phenylbutyric acid's distinct structure makes it a valuable scaffold for exploring other biological targets, such as the modulation of the unfolded protein response (UPR) pathways seen with other 4-phenylbutyric acid derivatives, without interfering with the mechanisms of the 2-bromo analogues [1].

Pharmacology Cardiovascular Mechanism of Action

Purity and Quality Metrics: Benchmarking Against Supplier Specifications

High purity is a non-negotiable requirement for reproducible research. Leading chemical suppliers specify a minimum purity of >98.0% (GC) for 4-Bromo-4-phenylbutyric acid, with melting points verified between 69.0 to 73.0 °C . This specification serves as a quantifiable benchmark against which all procured material should be measured. The presence of isomers, particularly the regioisomer 4-(4-bromophenyl)butyric acid (CAS 35656-89-4), is a common purity challenge due to their similar properties. This regioisomer is also available with a standard purity of 97% . Procurement decisions should therefore be driven by a supplier's ability to provide batch-specific analytical data (e.g., HPLC, GC, NMR) that demonstrates purity exceeding this 98% GC threshold and confirms the absence of the regioisomeric impurity, rather than relying on a catalog claim alone.

Analytical Chemistry Quality Control Procurement

Physical Form and Storage: Impact on Operational Handling and Stability

The solid physical state of 4-Bromo-4-phenylbutyric acid at room temperature (melting point 69.0 to 73.0 °C) offers distinct handling advantages over liquid or low-melting analogues . This property simplifies accurate weighing, reduces the risk of spillage, and generally correlates with better long-term stability when stored as recommended in a cool (<15°C), dark place [1]. In comparison, some closely related phenylbutyric acid derivatives are liquids or low-melting solids that may require refrigeration (e.g., storage at 2 - 8 °C for certain analogues) to maintain stability . The room-temperature storage condition for 4-Bromo-4-phenylbutyric acid reduces the logistical burden and energy costs associated with cold-chain maintenance, making it a more convenient option for routine use in the laboratory.

Logistics Laboratory Management Compound Stability

4-Bromo-4-phenylbutyric Acid (CAS 19078-75-2): Optimal Research and Industrial Application Scenarios


Synthesis of Diversified Small-Molecule Libraries via Nucleophilic Displacement

This compound is optimally suited for medicinal chemistry programs focused on generating libraries of phenylbutyric acid derivatives. The aliphatic bromine serves as a key synthetic handle for nucleophilic substitution, enabling the efficient introduction of a wide variety of amines, thiols, and alcohols to explore structure-activity relationships (SAR) around the 4-position of the butyric acid chain [1]. This application leverages the compound's unique reactivity, which is distinct from the aryl-brominated isomer 4-(4-bromophenyl)butyric acid that is preferred for cross-coupling reactions.

Investigating Non-Antihypertensive Biological Pathways of Phenylbutyric Acid Scaffolds

Researchers studying the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, or histone deacetylase (HDAC) inhibition should select 4-Bromo-4-phenylbutyric acid. Its distinct regioisomeric structure ensures it does not exhibit the documented antihypertensive activity of the 2-bromo analogue , thereby reducing the risk of confounding biological results. This compound serves as a cleaner probe for investigating the role of 4-phenylbutyric acid scaffolds in these specific pathways [2].

Quality Control and Analytical Method Development for Regioisomeric Purity

This compound is a critical reference standard for developing analytical methods (HPLC, GC) to separate and quantify 4-Bromo-4-phenylbutyric acid from its common regioisomeric impurity, 4-(4-bromophenyl)butyric acid . Procuring a high-purity lot (>98.0% GC) of the target compound is essential for establishing validated methods that ensure the integrity of subsequent research materials and pharmaceutical intermediates .

Process Chemistry and Route Scouting for Kilogram-Scale Synthesis

For process chemists engaged in route scouting, 4-Bromo-4-phenylbutyric acid offers advantages over more sensitive analogues. Its solid physical state and room-temperature storage stability simplify handling at scale and reduce the engineering complexity and cost associated with temperature-controlled manufacturing environments [3] .

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